t-boc-N-amido-PEG6-azide

Vue d'ensemble

Description

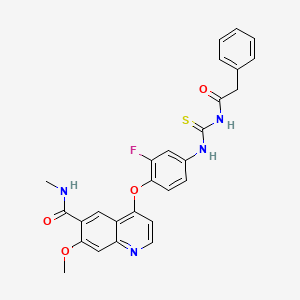

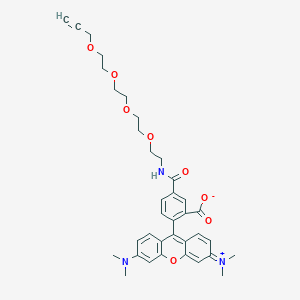

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol .

Chemical Reactions Analysis

The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Physical And Chemical Properties Analysis

The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol . It is soluble in DMSO, DCM, DMF .

Applications De Recherche Scientifique

1. Bioconjugation and Drug Delivery t-boc-N-amido-PEG6-azide is primarily used in bioconjugation, a process vital for drug delivery systems. For example, Mero et al. (2009) demonstrated its application in transglutaminase-mediated PEGylation of proteins, facilitating the identification of protein modification sites, crucial for drug development (Mero, Spolaore, Veronese, & Fontana, 2009).

2. Dendrimer Functionalization The compound is also utilized in dendrimer functionalization, which is important in creating drug delivery vehicles. Ornelas, Broichhagen, and Weck (2010) used strain-promoted alkyne azide cycloaddition (SPAAC) to functionalize poly(amido)-based dendrons with PEG chains, an approach critical for biomedical applications (Ornelas, Broichhagen, & Weck, 2010).

3. Polymer Synthesis and Modification t-boc-N-amido-PEG6-azide plays a significant role in the synthesis and modification of polymers for biomedical use. In the study by Li Ke-liang (2007), a novel branched polyethylene glycol integrating t-boc-N-amido-PEG6-azide was synthesized, demonstrating its utility in creating complex polymer structures (Li Ke-liang, 2007).

4. Antibacterial Applications This compound has been explored for antibacterial applications. Calabretta, Kumar, McDermott, and Cai (2007) investigated poly(amidoamine) dendrimers terminated with t-boc-N-amido-PEG6-azide for their antibacterial activities, showing potential in combating bacterial infections (Calabretta, Kumar, McDermott, & Cai, 2007).

5. Gene Delivery Another application is in gene delivery systems. Lin and Engbersen (2011) utilized a PEGylated bioreducible poly(amido amine) synthesized using t-boc-N-amido-PEG6-azide for non-viral gene delivery, highlighting its importance in gene therapy (Lin & Engbersen, 2011).

6. Nanomedicine and Material Science Its use extends to nanomedicine and material science for surface modification and functionalization. Swar, Zajícová, Müllerová, Šubrtová, Horáková, Dolenský, Řezanka, and Stibor (2018) demonstrated the modification of Nylon 6 surface with PEG derivatives including t-boc-N-amido-PEG6-azide, opening avenues in antimicrobial material development (Swar et al., 2018).

Orientations Futures

t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICFUXNQYXFEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-boc-N-amido-PEG6-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)